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molecular formula C9H8BrNO5 B8699055 Ethyl 2-bromo-3-hydroxy-4-nitrobenzoate

Ethyl 2-bromo-3-hydroxy-4-nitrobenzoate

Cat. No. B8699055
M. Wt: 290.07 g/mol
InChI Key: NXYCTVGRJYPWOF-UHFFFAOYSA-N
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Patent
US04957538

Procedure details

A 0.1 mole of the ethyl ester of 3-hydroxy-4-nitrobenzoic acid was monobrominated using the procedure described in Example 1, except only one equivalent of bromine and two equivalents of t-butyl amine were used. This reaction yielded ethyl 2-bromo-3-hydroxy-4-nitrobenzoate in 70.1% yield. It had a melting point of 58°-61° C.
[Compound]
Name
ethyl ester
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].[Br:14]Br.[C:16](N)([CH3:19])(C)C>>[Br:14][C:3]1[C:2]([OH:1])=[C:10]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH2:16][CH3:19])=[O:6]

Inputs

Step One
Name
ethyl ester
Quantity
0.1 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OCC)C=CC(=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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